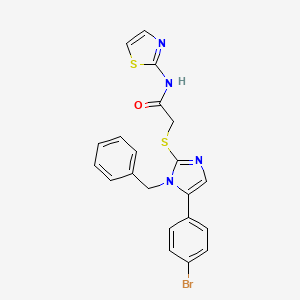
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4OS2 and its molecular weight is 485.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound notable for its structural features, including an imidazole ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BrN3OS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The imidazole ring contributes to its diverse biological activities, while the thiazole moiety is known for its role in various therapeutic applications.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
1. Antitumor Activity
Studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of thiazoles and imidazoles have been shown to possess cytotoxic effects against various cancer cell lines. The compound's interaction with specific cellular pathways may enhance its efficacy as an anticancer agent .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also exhibit comparable effects .
3. Analgesic Effects
Preliminary studies suggest that this compound could have analgesic properties, making it a candidate for pain management therapies. The mechanism of action likely involves modulation of pain signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Target Enzymes and Receptors:
- The imidazole ring can coordinate with metal ions in enzymatic active sites.
- The thiazole moiety may interact with receptors involved in pain perception and cancer cell proliferation.
Biochemical Pathways:
Research indicates that the compound may influence multiple signaling pathways, including those related to apoptosis in cancer cells and inflammatory responses in microbial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Propriétés
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c22-17-8-6-16(7-9-17)18-12-24-21(26(18)13-15-4-2-1-3-5-15)29-14-19(27)25-20-23-10-11-28-20/h1-12H,13-14H2,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFSSJMKAQSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













